2-Bromo-6,7-difluoro-imidazo[1,2-a]pyridine
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Overview
Description
2-Bromo-6,7-difluoro-imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6,7-difluoro-imidazo[1,2-a]pyridine typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method is the condensation of 2-aminopyridine with aldehydes or alkenes, followed by halogenation reactions to introduce the bromine and fluorine atoms .
Industrial Production Methods: Industrial production methods often employ metal-free direct synthesis protocols to minimize environmental impact. These methods include the use of microwave irradiation and eco-friendly solvents to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6,7-difluoro-imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: Commonly with nucleophiles to replace the bromine atom.
Oxidation and Reduction Reactions: To modify the oxidation state of the compound.
Radical Reactions: For the direct functionalization of the imidazo[1,2-a]pyridine scaffold.
Common Reagents and Conditions:
Substitution Reactions: Sodium methoxide or potassium carbonate in polar solvents like methanol or ethanol.
Oxidation Reactions: Metal-free oxidation using eco-friendly oxidizing agents.
Radical Reactions: Transition metal catalysis or photocatalysis strategies.
Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further utilized in pharmaceutical applications .
Scientific Research Applications
2-Bromo-6,7-difluoro-imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-6,7-difluoro-imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. It is known to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: Known for their anti-tuberculosis activity.
2-Methylimidazo[1,2-a]pyridine: Undergoes halogenation reactions similar to 2-Bromo-6,7-difluoro-imidazo[1,2-a]pyridine.
Pyrrolo[1,2-a]pyrazines: Another class of heterocyclic compounds with similar synthetic approaches and biological activities.
Uniqueness: this compound is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual halogenation can enhance its potential as a versatile building block in organic synthesis and pharmaceutical development .
Properties
IUPAC Name |
2-bromo-6,7-difluoroimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF2N2/c8-6-3-12-2-5(10)4(9)1-7(12)11-6/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYYJVACMZNYAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN2C1=NC(=C2)Br)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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